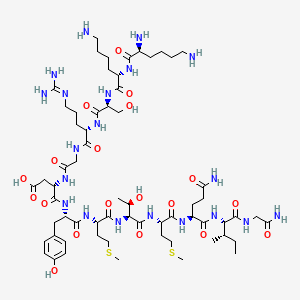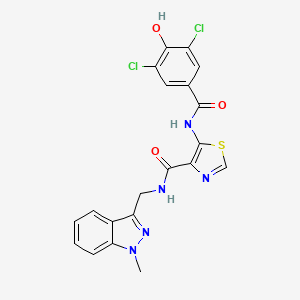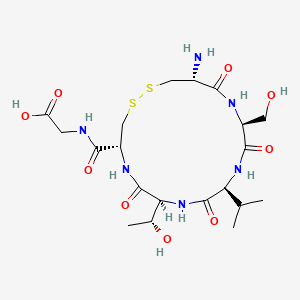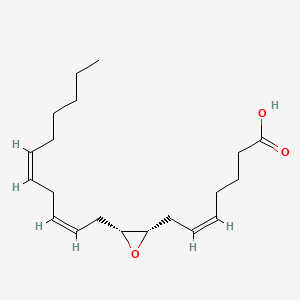
cis-4-Hepten-1-ol-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Hepten-1-ol-d2: is a deuterated compound, specifically a deuterated form of 4-Ethyloctanoic acid. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is widely used in scientific research, particularly as a tracer in drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Hepten-1-ol-d2 typically involves the deuteration of 4-Hepten-1-ol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: cis-4-Hepten-1-ol-d2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
cis-4-Hepten-1-ol-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of new drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of cis-4-Hepten-1-ol-d2 involves its incorporation into biological molecules, where the deuterium atoms can influence the compound’s behavior. Deuterium substitution can affect the rate of metabolic reactions, leading to altered pharmacokinetic profiles. This makes it a valuable tool in studying drug metabolism and pharmacokinetics .
Comparison with Similar Compounds
4-Hepten-1-ol: The non-deuterated form of the compound.
4-Ethyloctanoic acid: Another related compound with similar applications.
Uniqueness: cis-4-Hepten-1-ol-d2 is unique due to the presence of deuterium atoms, which significantly alter its chemical and physical properties. This makes it particularly valuable in scientific research, where deuterium-labeled compounds are used as tracers and in metabolic studies .
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
(Z)-4,5-dideuteriohept-4-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h3-4,8H,2,5-7H2,1H3/b4-3-/i3D,4D |
InChI Key |
CUKAXHVLXKIPKF-KKLCAENNSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CCCO)/CC |
Canonical SMILES |
CCC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)

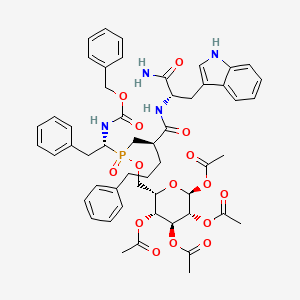
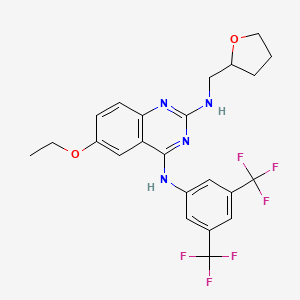
![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)

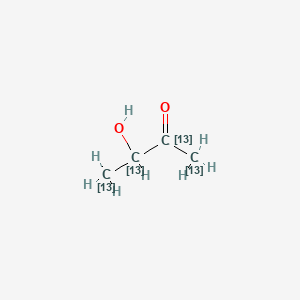
![(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)
